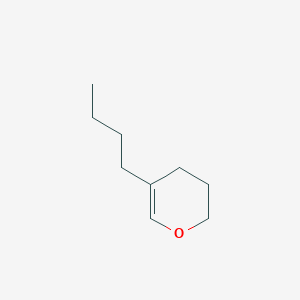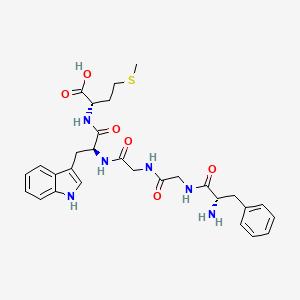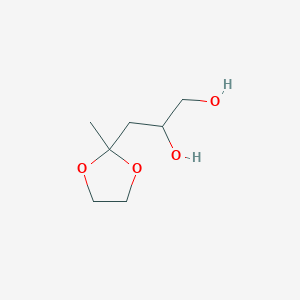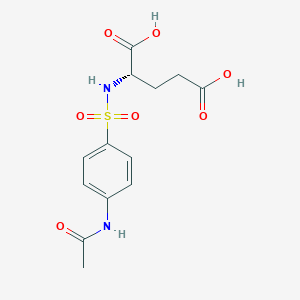
5-Butyl-3,4-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C9H16O It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and one double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the catalytic multicomponent reaction of isocyanides, oxiranes, and malonitrile in the presence of lithium salts in PEG-400. This method is environmentally benign and uses readily available starting materials . Another method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300–400 °C) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported to be practical and efficient . Additionally, the use of Grubbs’ catalysts for olefin metathesis and double bond migration has been explored .
化学反应分析
Types of Reactions
5-Butyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming tetrahydropyran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of substituted pyran derivatives with various functional groups.
科学研究应用
5-Butyl-3,4-dihydro-2H-pyran has several applications in scientific research:
作用机制
The mechanism of action of 5-Butyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the type of reaction and the reagents used .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a hydrogen atom instead of the butyl group.
3,6-Dihydro-2H-pyran: An isomer with a methylene group separating the double bond and oxygen.
Tetrahydropyran: A fully saturated analog with no double bonds.
Uniqueness
5-Butyl-3,4-dihydro-2H-pyran is unique due to the presence of the butyl group, which imparts different chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
属性
CAS 编号 |
62676-66-8 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
5-butyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-5-9-6-4-7-10-8-9/h8H,2-7H2,1H3 |
InChI 键 |
CUMHZKPCVBJEFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=COCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)


![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)




